4-(Cyclopentylmethyl)piperidine hydrochloride
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Overview
Description
4-(Cyclopentylmethyl)piperidine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C11H21N•HCl and has a molecular weight of 203.75 .
Synthesis Analysis
The synthesis of piperidine derivatives like 4-(Cyclopentylmethyl)piperidine hydrochloride often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific methods include the conjugate reduction of dihydropyridones using zinc/acetic acid and the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular formula of 4-(Cyclopentylmethyl)piperidine hydrochloride is C11H22ClN . Its average mass is 203.752 Da and its monoisotopic mass is 203.144073 Da .Scientific Research Applications
Crystal and molecular structure analysis: 4-Piperidinecarboxylic acid hydrochloride has been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, demonstrating its orthorhombic crystal structure and hydrogen bonding interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Anticancer agents: Piperidine derivatives have been synthesized, showing significant cytotoxicity towards murine and human tumor cells. These compounds include 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, indicating their potential as novel classes of cytotoxic and anticancer agents (Dimmock et al., 1998).
Anti-acetylcholinesterase activity: Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit potent anti-acetylcholinesterase (anti-AChE) activity, relevant in the development of antidementia agents (Sugimoto et al., 1990).
Synthesis and bioactivity studies: Mannich bases with a piperidine moiety have been synthesized and evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. These studies help in drug development and understanding molecular interactions (Unluer et al., 2016).
Topoisomerase II inhibition: 4-Ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a piperidine derivative, has been identified as a potent topoisomerase II inhibitor, showing cytotoxic effects on breast cancer cells (Siwek et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(cyclopentylmethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-4-10(3-1)9-11-5-7-12-8-6-11;/h10-12H,1-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNRVRPELSMLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylmethyl)piperidine hydrochloride | |
CAS RN |
188844-20-4 |
Source
|
Record name | Piperidine, 4-(cyclopentylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188844-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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